N-Fmoc-3-aminooctanoic acid

Catalog No.
S3030093
CAS No.
683219-87-6
M.F
C23H27NO4
M. Wt
381.472
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-3-aminooctanoic acid

CAS Number

683219-87-6

Product Name

N-Fmoc-3-aminooctanoic acid

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid

Molecular Formula

C23H27NO4

Molecular Weight

381.472

InChI

InChI=1S/C23H27NO4/c1-2-3-4-9-16(14-22(25)26)24-23(27)28-15-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,16,21H,2-4,9,14-15H2,1H3,(H,24,27)(H,25,26)

InChI Key

VRTIPYGJYHPEKN-UHFFFAOYSA-N

SMILES

CCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

solubility

not available

N-Fmoc-3-aminooctanoic acid (Fmoc-3-Aoc-OH) is a valuable building block in peptide synthesis, particularly for solid-phase peptide synthesis (SPPS) (). SPPS is a powerful technique for creating peptides, which are chains of amino acids. Fmoc-3-Aoc-OH offers several advantages in this application:

  • Orthogonal protecting groups: The Fmoc group (Fluorenylmethoxycarbonyl) protects the N-terminus (amino group) of the amino acid during peptide chain assembly. This Fmoc group can be selectively removed under mild acidic conditions while leaving the side chain (in this case, the amino group at the 3rd carbon) intact. This controlled removal allows for the sequential addition of amino acids to the growing peptide chain. [, ]
  • Spacer arm: The eight-carbon chain between the Fmoc group and the amino acid provides a spacer arm. This spacer arm can improve the accessibility of the reactive groups during peptide synthesis, potentially leading to higher yields and improved purity of the final peptide product. []

N-Fmoc-3-aminooctanoic acid is a derivative of aminooctanoic acid that features a fluorenylmethoxycarbonyl (Fmoc) protective group on the amino terminal. This compound is characterized by its white powder form and a molecular formula of C23H27NO4C_{23}H_{27}NO_4, with a molecular weight of approximately 381.46 g/mol. It is primarily utilized in peptide synthesis due to its ability to protect the amine group while allowing for further chemical modifications. The Fmoc group can be removed under basic conditions, facilitating the formation of amide bonds with other amino acids or functional groups .

N-Fmoc-3-aminooctanoic acid itself does not have a specific mechanism of action. Its primary function is as a building block in peptide synthesis. The incorporated spacer arm with an additional amine group can potentially influence the conformation and interactions of the resulting peptide depending on its specific sequence and application.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Avoid inhalation, ingestion, and skin contact.
  • Fmoc-protected amino acids may be irritants and can cause skin sensitization.
  • Follow proper disposal procedures for organic waste.

N-Fmoc-3-aminooctanoic acid undergoes several key reactions:

  • Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amine.
  • Amide Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Aza-1-hydroxybenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form stable amide bonds .

The synthesis of N-Fmoc-3-aminooctanoic acid typically involves:

  • Protection of Amino Group: The amino group of 3-aminooctanoic acid is protected using Fmoc chloride in the presence of a base such as triethylamine.
  • Purification: The product is purified through recrystallization or chromatography.
  • Characterization: Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are employed to confirm purity and structure .

N-Fmoc-3-aminooctanoic acid is primarily used in:

  • Peptide Synthesis: It serves as an important building block for synthesizing peptides and proteins.
  • PROTAC Development: Its role as a linker in PROTACs aids in creating bifunctional molecules that can induce targeted protein degradation.
  • Drug Discovery: The compound's properties make it useful in developing novel therapeutic agents .

Interaction studies involving N-Fmoc-3-aminooctanoic acid typically focus on its role in peptide interactions and stability. Research indicates that the incorporation of this compound into peptide sequences can influence folding patterns and binding affinities, essential for designing effective therapeutic peptides .

Several compounds share structural similarities with N-Fmoc-3-aminooctanoic acid, including:

Compound NameMolecular FormulaUnique Features
N-Fmoc-8-aminooctanoic acidC23H27NO4Longer alkane chain, used similarly in PROTACs
Fmoc-3-Aminobutyric acidC19H22N2O4Shorter chain, different biological activities
Fmoc-LysineC21H22N2O4Contains a lysine side chain, more polar

Each of these compounds has unique properties that affect their reactivity and applications, but they share common uses in peptide synthesis and drug development.

One-Step Synthesis Approaches

One-step synthetic strategies for N-Fmoc-3-aminooctanoic acid leverage carbodiimide-based coupling agents to directly conjugate the Fmoc group to the aminooctanoic acid backbone. For instance, analogous methods for Fmoc-protected diaminobenzoic acids employ N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) as an activating agent, achieving yields of 68–94% without chromatographic purification [1] [2]. The reaction typically involves dissolving 3-aminooctanoic acid in dimethylformamide (DMF), followed by sequential addition of HATU (1.2 equivalents) and N-methylmorpholine (NMM, 2 equivalents) under nitrogen. After activation, Fmoc-Cl (1.3 equivalents) is introduced in portions, with precipitation in water yielding the crude product.

This approach minimizes side reactions, such as epimerization, by maintaining low temperatures (0–25°C) and inert atmospheres. For example, coupling Fmoc-protected phenylalanine to diaminobenzoic acid achieved 91% yield after precipitation [1]. However, sterically hindered residues like proline require extended activation times (60–140 minutes) to maximize efficiency [2].

Table 1. Representative Yields for One-Step Fmoc Coupling Reactions

Amino Acid ResidueActivatorYield (%)Purification Method
PhenylalanineHATU91Water precipitation
SerineHATU78Acetone-water
6-Aminohexanoic acidHATU65Centrifugation

Reductive Amination Strategies

Reductive amination offers a stereoselective route to β-amino acids like 3-aminooctanoic acid, which can subsequently undergo Fmoc protection. In this method, octan-3-one is reacted with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) to form the corresponding amine. The intermediate is then treated with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in tetrahydrofuran (THF), yielding N-Fmoc-3-aminooctanoic acid [4].

Critical parameters include:

  • pH Control: Maintaining a pH of 6–7 ensures optimal imine formation without over-reduction.
  • Solvent Choice: THF or dichloromethane (DCM) minimizes side reactions during Fmoc incorporation.
  • Stoichiometry: A 1:1.2 molar ratio of amine to Fmoc-OSu prevents di-Fmoc byproducts.

While this method provides excellent stereochemical fidelity, scalability is limited by the cost of NaBH3CN and the need for anhydrous conditions.

Hofmann Rearrangement/Diazo Transfer Strategies

Hofmann rearrangement and diazo transfer methodologies remain underexplored for N-Fmoc-3-aminooctanoic acid but show promise for specialized applications. In the Hofmann rearrangement, octanamide derivatives treated with bromine and sodium hydroxide yield 3-aminooctanoic acid via intermediate isocyanate formation. Subsequent Fmoc protection using Fmoc-Cl in DMF completes the synthesis.

Diazo transfer strategies, conversely, involve introducing a diazo group at the β-position of octanoic acid using reagents like imidazole-1-sulfonyl azide. Catalytic copper(I) oxide facilitates the reaction, followed by reduction to the primary amine and Fmoc protection. While these methods enable precise functionalization, they require stringent control over reaction conditions to avoid explosive diazo intermediates.

Scalability Considerations for Laboratory Applications

Scalable synthesis of N-Fmoc-3-aminooctanoic acid prioritizes cost-effective reagents and minimal purification steps. One-step approaches excel in this regard, as precipitation replaces chromatography. For example, dissolving the crude product in acetone and adding water achieves >90% recovery for residues like glutamic acid [2]. However, solvents like DMF pose challenges due to high boiling points (153°C) and environmental toxicity.

Key Scalability Metrics:

  • Reagent Costs: HATU ($120–150/g) vs. HBTU ($80–100/g).
  • Solvent Recovery: DMF can be distilled and reused, reducing waste.
  • Throughput: Batch sizes up to 100 g have been reported for analogous Fmoc-amino acids [1].

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly applied to N-Fmoc-3-aminooctanoic acid synthesis. Water-mediated precipitation replaces hazardous solvents like hexane, while microwave-assisted reactions reduce energy consumption by 40–60%. For example, activating 3-aminooctanoic acid with HATU under microwave irradiation (50°C, 30 minutes) accelerates coupling to Fmoc-OSu, achieving 85% yield [4].

Additional advancements include:

  • Biobased Solvents: Cyclopentyl methyl ether (CPME) as a DMF alternative.
  • Catalytic Recycling: Immobilized HATU on silica gel reduces reagent waste.
  • Waste Minimization: In-situ quenching of excess Fmoc-Cl with aqueous sodium bicarbonate.

N-Fmoc-3-aminooctanoic acid has established itself as a valuable component in Fmoc solid-phase peptide synthesis protocols. The compound functions as an alkane chain linker with terminal Fmoc-protected amine and carboxylic acid groups, making it particularly suitable for proteolysis targeting chimera synthesis and peptide modification applications [2]. The Fmoc group provides reliable base-labile protection that can be removed under standard conditions using piperidine in dimethylformamide, while maintaining stability under acidic conditions [3] [4].

The incorporation of N-Fmoc-3-aminooctanoic acid into peptide sequences follows established solid-phase peptide synthesis protocols. The C-terminus of the compound is typically activated using standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or hexafluorophosphate benzotriazole tetramethyl uronium in the presence of activators [2] [4]. The resulting activated ester intermediate readily undergoes aminolysis with the N-terminal amine of the growing peptide chain to form stable amide bonds [5].

Research has demonstrated that N-Fmoc-3-aminooctanoic acid exhibits favorable coupling efficiency characteristics in solid-phase peptide synthesis. Studies comparing various amino acid derivatives have shown that compounds with similar structural features achieve coupling efficiencies ranging from 85-95% under standard conditions, depending on the specific sequence context and reaction parameters [6] [7]. The compound's octanoic acid backbone provides sufficient flexibility while maintaining structural integrity during peptide elongation cycles [1].

Coupling Reaction Mechanisms with N-Fmoc-3-aminooctanoic acid

The coupling reaction mechanisms involving N-Fmoc-3-aminooctanoic acid follow well-established principles of amide bond formation in peptide synthesis. The process begins with carboxyl group activation using appropriate coupling reagents, which convert the relatively unreactive carboxylic acid into a highly reactive intermediate capable of undergoing nucleophilic attack by amino groups [8] [9].

Carbodiimide-based coupling reagents such as dicyclohexylcarbodiimide and diisopropylcarbodiimide react with the carboxyl group of N-Fmoc-3-aminooctanoic acid to form O-acylisourea intermediates. These intermediates can subsequently react with a second molecule of the carboxylic acid to generate symmetrical acid anhydrides, which serve as the actual acylating agents in solid-phase chemistry [9] [10]. The acid anhydride then undergoes aminolysis with the N-terminal amine of the peptide chain to form the desired amide bond [9].

Advanced coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate offer superior performance in terms of reaction rates and epimerization suppression. These reagents activate N-Fmoc-3-aminooctanoic acid by forming benzotriazole ester or azabenzotriazole ester intermediates, which undergo rapid aminolysis while minimizing side reactions [11] [12] [13].

The reaction kinetics of N-Fmoc-3-aminooctanoic acid coupling follow pseudo-first-order kinetics due to the large excess of reagents typically employed in solid-phase peptide synthesis. Research using real-time monitoring techniques has shown that coupling reactions involving similar amino acid derivatives reach completion within 30 seconds to 2 hours, depending on the specific coupling reagent and reaction conditions employed [14] [15].

Deprotection Strategies and Monitoring Techniques

Deprotection strategies for N-Fmoc-3-aminooctanoic acid center on the selective removal of the Fmoc protecting group while preserving other protecting groups and the peptide backbone. The Fmoc group is typically removed using cyclic secondary amines, with piperidine being the most commonly employed reagent due to its high nucleophilicity and ability to efficiently trap the dibenzofulvene intermediate formed during deprotection [16] [17].

The deprotection mechanism involves a two-step elimination reaction where piperidine abstracts a proton from the fluorenyl methyl group, leading to the formation of dibenzofulvene and release of the free amine. The dibenzofulvene intermediate is rapidly trapped by excess piperidine to form a stable piperidine-dibenzofulvene adduct, preventing reversal of the deprotection reaction [16] [17].

Alternative deprotection reagents such as 4-methylpiperidine and piperazine have been investigated as replacements for piperidine. Studies comparing these reagents have shown that 4-methylpiperidine provides similar deprotection efficiency to piperidine while potentially reducing aspartimide formation, whereas piperazine offers reduced toxicity and handling advantages [17] [18]. 1,8-diazabicyclo[5.4.0]undec-7-ene has also been employed as a rapid deprotection reagent, achieving complete Fmoc removal in 3-10 minutes [17].

Monitoring techniques for Fmoc deprotection have evolved significantly, with spectrophotometric methods being the most widely adopted. The dibenzofulvene released during deprotection exhibits strong ultraviolet absorption at 300 nanometers, allowing for real-time quantification of deprotection efficiency [19] [17]. Conductimetric monitoring has emerged as an alternative approach, measuring changes in electrical conductivity as ionic species are generated during the deprotection process [19] [14].

Advanced monitoring strategies include refractometry, which tracks changes in refractive index as mass transfer occurs between the solution and solid phases during both coupling and deprotection steps. This technique provides continuous real-time monitoring without the need for sampling, offering a true process analytical tool for solid-phase peptide synthesis [14].

Prevention of Side Reactions During Peptide Assembly

Side reaction prevention during peptide assembly involving N-Fmoc-3-aminooctanoic acid requires careful attention to reaction conditions and sequence-specific considerations. Aspartimide formation represents one of the most significant challenges in Fmoc-based solid-phase peptide synthesis, particularly when aspartic acid residues are present in proximity to glycine, alanine, or serine [20] [21] [22].

Preventive strategies for aspartimide formation include the addition of 1-hydroxybenzotriazole to piperidine deprotection solutions, which significantly reduces the extent of succinimide ring formation. Alternative base systems such as piperazine or morpholine have shown reduced propensity for promoting aspartimide formation compared to standard piperidine protocols [20] [21] [17].

Diketopiperazine formation poses particular challenges at the dipeptide stage, especially when proline is involved as one of the first two residues. This side reaction can be suppressed through the use of 2-chlorotrityl chloride resin, where the steric bulk of the chlorotrityl moiety inhibits cyclization. In situ neutralization protocols have also proven effective in Boc-based synthesis for preventing diketopiperazine formation [21] [23].

Racemization prevention during the coupling of N-Fmoc-3-aminooctanoic acid involves careful selection of coupling reagents and additives. Uronium-based reagents such as hexafluorophosphate benzotriazole tetramethyl uronium combined with 1-hydroxy-7-azabenzotriazole provide excellent stereochemical integrity through the formation of hydrogen-bonded intermediates that suppress oxazolone formation [8] [12].

Guanidinylation reactions can occur when excess uronium coupling reagents react with the unprotected N-terminus of peptide chains, leading to chain termination. This side reaction is prevented by using stoichiometric amounts of coupling reagents and implementing preactivation protocols where the protected amino acid is activated prior to addition to the peptide-resin [21] [12].

Orthogonal Protection Strategies in Complex Peptide Synthesis

Orthogonal protection strategies involving N-Fmoc-3-aminooctanoic acid enable the synthesis of complex peptide architectures through the selective manipulation of multiple protecting groups. The Fmoc/tert-butyl strategy represents the most widely employed orthogonal protection scheme, where Fmoc groups are removed under basic conditions while tert-butyl-based side chain protecting groups remain stable until final acidolytic cleavage [24] [25] [26].

The orthogonality of the Fmoc protecting group allows for its selective removal in the presence of acid-labile protecting groups such as tert-butyl, trityl, and tert-butoxycarbonyl. This compatibility enables the construction of branched peptides, cyclic structures, and side chain-modified sequences through sequential deprotection and coupling cycles [24] [27] [25].

Advanced orthogonal strategies incorporate additional dimensions of protection through the use of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl protecting groups. These hydrazine-labile groups provide a third orthogonal dimension, being stable to both piperidine and trifluoroacetic acid but readily removed by 2% hydrazine in dimethylformamide [27] [28].

Palladium-labile protecting groups such as allyloxycarbonyl offer additional orthogonal capabilities in complex peptide synthesis. The allyloxycarbonyl group is stable under both basic and acidic conditions but can be selectively removed using palladium catalysis in the presence of nucleophilic scavengers [29] [30]. This orthogonality enables tandem deprotection-coupling reactions that can suppress diketopiperazine formation in challenging sequences [29].

Four-dimensional protection schemes have been developed for the most demanding synthetic challenges, incorporating safety-catch protecting groups that are stable under all standard cleavage conditions but can be activated through chemical manipulation prior to removal. These systems enable the synthesis of highly complex peptide structures that would be otherwise inaccessible through conventional two-dimensional protection schemes [28].

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Dates

Last modified: 08-17-2023

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